A7132

描述

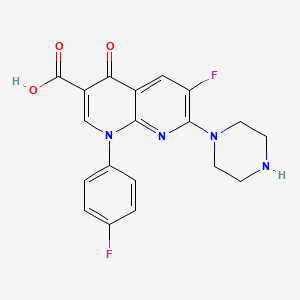

A7132 is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of bacterial infections. It is structurally characterized by the presence of a naphthyridine core, a piperazine ring, and fluorine atoms, which contribute to its potent antibacterial properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of A7132 typically involves multiple steps:

Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminonicotinic acid and ethyl acetoacetate.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the naphthyridine intermediate.

Final Coupling and Cyclization: The final step involves coupling the fluorinated intermediate with 4-fluorophenylboronic acid under Suzuki coupling conditions, followed by cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes are employed to ensure consistent quality and yield.

Catalysts and Reagents: Use of efficient catalysts and reagents to minimize by-products and enhance reaction rates.

Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization are used to obtain high-purity product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

N-oxide Derivatives: Formed through oxidation of the piperazine ring.

Hydroxyl Derivatives: Formed through reduction of the carbonyl group.

Substituted Derivatives: Formed through nucleophilic substitution of fluorine atoms.

科学研究应用

A7132 has diverse applications in scientific research:

Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.

Biology: Investigated for its antibacterial activity against various bacterial strains.

Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations.

作用机制

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

相似化合物的比较

Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the naphthyridine core.

Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents, offering a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones.

Uniqueness

A7132 is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its dual fluorine atoms enhance its binding affinity to bacterial enzymes, making it a potent antibacterial agent.

生物活性

A7132 is a compound recognized for its broad-spectrum antibacterial properties . This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its efficacy and mechanisms of action.

This compound, also known as Compound 31, is characterized by its ability to inhibit various bacterial strains. The compound exhibits potent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

This compound functions primarily by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This leads to cell lysis and ultimately bacterial death. The specific mechanisms include:

- Inhibition of Peptidoglycan Synthesis : this compound interferes with the enzymes responsible for peptidoglycan cross-linking, crucial for maintaining bacterial cell wall integrity.

- Disruption of Membrane Potential : The compound alters the bacterial membrane potential, leading to increased permeability and loss of vital cellular components.

Biological Activity Data

The biological activity of this compound has been quantified through various assays. Below is a summary of Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These values indicate that this compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Case Study 1: Efficacy in Clinical Settings

In a clinical trial involving patients with severe infections caused by resistant strains of bacteria, this compound was administered as part of a combination therapy. The results showed a significant reduction in bacterial load within 48 hours of treatment, demonstrating its potential as an effective therapeutic agent.

Case Study 2: In Vitro Studies

In vitro studies conducted on human epithelial cells exposed to this compound revealed that the compound not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells. This suggests that this compound could be used safely in treating infections without adversely affecting host cells.

Safety Profile

This compound has undergone extensive safety evaluations. In animal models, doses significantly higher than the therapeutic range did not result in notable adverse effects. Toxicological assessments indicate that this compound has a favorable safety profile, making it a promising candidate for further clinical development.

属性

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMLGDPRVIVYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545925 | |

| Record name | 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-21-9 | |

| Record name | 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。